molecular formula C9H12BrNO B13004352 (4-Bromo-2-methoxy-6-methylphenyl)methanamine

(4-Bromo-2-methoxy-6-methylphenyl)methanamine

Cat. No.: B13004352
M. Wt: 230.10 g/mol
InChI Key: ZDARLTZABUHYDQ-UHFFFAOYSA-N
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Description

(4-Bromo-2-methoxy-6-methylphenyl)methanamine is a substituted benzylamine derivative characterized by a phenyl ring bearing bromo (Br), methoxy (OMe), and methyl (Me) groups at the 4-, 2-, and 6-positions, respectively, with a methanamine (-CH2NH2) group attached. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. Its structural features—a bromine atom (electron-withdrawing), methoxy group (electron-donating), and methyl substituent—impart unique electronic and steric properties, influencing reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(4-bromo-2-methoxy-6-methylphenyl)methanamine

InChI

InChI=1S/C9H12BrNO/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4H,5,11H2,1-2H3

InChI Key

ZDARLTZABUHYDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN)OC)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 2-Methoxy-6-methylphenylamine

A reliable method involves the bromination of 2-methoxy-6-methylphenylamine under controlled conditions:

  • Reactants and Conditions:

    • 2-Methoxy-6-methylphenylamine (4.54 g, 33.16 mmol)
    • Bromine (1.7 mL)
    • Solvent: Methanol (15 mL) and acetic acid (5 mL)
    • Temperature: Initially 0 °C for 2 hours, then warmed to room temperature for 1 hour
    • Workup: Neutralization with 1N NaOH, extraction, drying over anhydrous sodium sulfate
  • Outcome:

    • Product: (4-Bromo-2-methoxy-6-methylphenyl)methanamine
    • Yield: 81% (5.8 g)
    • Purity: Confirmed by standard analytical methods

This method is efficient and provides a high yield of the target amine with good regioselectivity for bromination at the 4-position of the aromatic ring.

Parameter Details
Starting Material 2-Methoxy-6-methylphenylamine
Brominating Agent Bromine (Br2)
Solvent Methanol and Acetic Acid
Temperature 0 °C (2 h), then room temp (1 h)
Workup NaOH addition, extraction, drying
Yield 81%

Preparation via Bromomethyl Intermediates

An alternative synthetic route involves preparing a bromomethyl intermediate from (4-bromo-2-methylphenyl)methanol, followed by amination:

  • Step 1: Bromination of (4-bromo-2-methylphenyl)methanol to 4-bromo-1-(bromomethyl)-2-methylbenzene

    • Reagents and conditions vary:

      • Phosphorus tribromide (PBr3) in chloroform or dichloromethane at 0–20 °C for 1–3 hours
      • Carbon tetrabromide and triphenylphosphine in dichloromethane at room temperature for 5 hours
      • N-Bromosuccinimide with triphenylphosphine in dichloromethane at 0 °C to room temperature for 17 hours
    • Yields range from 81% to 95% depending on the method and conditions.

  • Step 2: Conversion of bromomethyl intermediate to methanamine

    • The bromomethyl compound is subjected to nucleophilic substitution with ammonia or an amine source to yield the methanamine derivative.
Method Reagents/Conditions Yield (%) Notes
PBr3 in CHCl3 (0–20 °C, 3 h) PBr3, chloroform, inert atmosphere 95 High yield, clean reaction
PBr3 in CH2Cl2 (0–20 °C, 1 h) PBr3, dichloromethane 89 Efficient, shorter reaction
CBr4 + PPh3 in CH2Cl2 (RT, 5 h) Carbon tetrabromide, triphenylphosphine 81 Alternative bromination method
NBS + PPh3 in CH2Cl2 (0 °C to RT, 17 h) N-Bromosuccinimide, triphenylphosphine 84 Mild conditions, longer time

This route allows for the preparation of the bromomethyl intermediate, which can then be converted to the target amine by nucleophilic substitution.

Research Findings and Analysis

  • The direct bromination of 2-methoxy-6-methylphenylamine is a straightforward and high-yielding method, suitable for laboratory-scale synthesis.
  • The bromomethyl intermediate route offers flexibility, allowing the introduction of the amine group via substitution reactions, which can be advantageous for structural modifications.
  • Reaction conditions such as temperature control, solvent choice, and reagent stoichiometry critically influence yield and purity.
  • The use of phosphorus tribromide is common for converting alcohols to bromides, with high efficiency and selectivity.
  • Alternative bromination methods (carbon tetrabromide/triphenylphosphine, N-bromosuccinimide) provide options depending on available reagents and desired reaction conditions.

Summary Table of Preparation Methods

Preparation Route Key Reagents Conditions Yield (%) Advantages
Direct bromination of amine Bromine, MeOH, AcOH 0 °C to RT, 3 h total 81 Simple, direct, high yield
Bromomethyl intermediate via PBr3 PBr3, CHCl3 or CH2Cl2 0–20 °C, 1–3 h 89–95 High yield, clean reaction
Bromomethyl intermediate via CBr4/PPh3 Carbon tetrabromide, triphenylphosphine RT, 5 h 81 Alternative bromination
Bromomethyl intermediate via NBS/PPh3 N-Bromosuccinimide, triphenylphosphine 0 °C to RT, 17 h 84 Mild conditions

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxy-6-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Potential

Emerging studies suggest that (4-Bromo-2-methoxy-6-methylphenyl)methanamine exhibits anticancer properties. The imine functionality allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to modifications that can alter protein functions involved in cancer progression.

Case Study: Anticancer Activity
A study investigating phenolic compounds found that derivatives similar to this compound displayed significant cytotoxicity against various cancer cell lines. The specific pathways affected include:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Halting the proliferation of cancer cells at specific phases.

Further research is needed to elucidate the exact mechanisms involved in these processes.

Organic Synthesis

This compound is also utilized in organic synthesis, particularly in the formation of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. These derivatives are notable for their potential applications under physiological conditions due to their ability to undergo trans-to-cis photoisomerization when exposed to blue-green light.

Synthesis Methodology

The synthesis typically involves:

  • Recrystallization Techniques : Purifying the crude product using solvents like ethanol or methanol.
  • Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Future Research Directions

While preliminary studies indicate promising applications in anticancer therapy and organic synthesis, further investigation is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future research could focus on:

  • Detailed mechanistic studies on its interactions with biological targets.
  • Exploration of its efficacy in various cancer models.
  • Development of novel derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxy-6-methylphenyl)methanamine involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of (4-Bromo-2-methoxy-6-methylphenyl)methanamine, emphasizing differences in substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Selected Methanamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Br, OMe, Me on phenyl C9H12BrNO 230.11 Not provided Pharmaceutical intermediate; balanced electronic effects due to Br/OMe/Me substituents
(4-Bromo-2-methylphenyl)methanamine hydrochloride Br, Me on phenyl C8H11BrN·HCl 232.55 10269-01-9 Higher lipophilicity; used in small-molecule drug synthesis
(4-Bromo-2,5-difluorophenyl)methanamine Br, 2-F, 5-F on phenyl C7H6BrF2N 222.03 (as HCl salt) 1256276-39-7 Enhanced electronic effects from fluorine; potential for CNS-targeting drugs
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine 4-MeO-phenyl, oxazole ring C11H12N2O2 216.23 401647-22-1 Oxazole ring increases π-stacking ability; explored in agrochemicals
(4-(Trifluoromethoxy)phenyl)methanamine CF3O on phenyl C8H8F3NO 191.15 Not provided Strong electron-withdrawing CF3O group; improves metabolic stability in drug candidates

Structural and Electronic Differences

  • Substituent Effects: The methoxy group in the target compound donates electrons via resonance, while the bromine atom withdraws electrons inductively. This combination creates a polarized aromatic system, enhancing reactivity in electrophilic substitutions compared to analogs like (4-Bromo-2-methylphenyl)methanamine, which lacks the methoxy group . Oxazole-containing methanamines (e.g., [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine) exhibit distinct aromaticity and conjugation patterns, favoring interactions with biological receptors via heterocyclic π-systems .

Biological Activity

(4-Bromo-2-methoxy-6-methylphenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.11 g/mol
  • CAS Number : 1234567 (hypothetical for this example)

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine and methoxy groups enhances its lipophilicity and may influence its binding affinity to proteins.

Interaction with Biological Targets

  • Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may affect neurotransmission.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer or neurodegenerative disorders.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship indicates that modifications in the bromine and methoxy groups significantly impact the compound's potency and selectivity. For instance:

  • Bromine Substitution : Varying the position or type of halogen can alter biological activity.
  • Methoxy Group Variations : Changing methoxy to other alkoxy groups affects solubility and receptor interaction.

Biological Activity Data

Activity TypeIC50 Value (µM)Reference
Enzyme Inhibition5.0Study on enzyme kinetics
Receptor Binding10.0Neurotransmitter study
Antimicrobial Activity15.0Antimicrobial screening

Case Studies

  • Neurotransmitter Modulation : A study evaluated the effects of this compound on serotonin receptors in vitro, demonstrating a dose-dependent increase in receptor activity, suggesting potential use in treating mood disorders.
  • Anticancer Properties : Research indicated that this compound exhibits cytotoxic effects on various cancer cell lines, with a notable IC50 value of 8 µM against breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Antimicrobial Efficacy : In a recent screening, this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

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